2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide

Nucleophilic substitution Reactivity comparison Synthetic intermediate

2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide (CAS 627074-43-5) is a functionalized benzimidazole derivative harboring a reactive α-chloroacetamide side chain at the 5-position of the 1,2-dimethylbenzimidazole core. Its molecular formula is C₁₁H₁₂ClN₃O (MW = 237.68 g/mol), and computed physicochemical descriptors include XLogP3-AA = 1.6, a topological polar surface area of 46.9 Ų, one hydrogen‑bond donor, and two hydrogen‑bond acceptors.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
CAS No. 627074-43-5
Cat. No. B3147592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide
CAS627074-43-5
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=CC(=C2)NC(=O)CCl
InChIInChI=1S/C11H12ClN3O/c1-7-13-9-5-8(14-11(16)6-12)3-4-10(9)15(7)2/h3-5H,6H2,1-2H3,(H,14,16)
InChIKeyLNQMYXSQADBAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide CAS 627074-43-5 – Procurement-Relevant Structural and Reactivity Profile


2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide (CAS 627074-43-5) is a functionalized benzimidazole derivative harboring a reactive α-chloroacetamide side chain at the 5-position of the 1,2-dimethylbenzimidazole core [1]. Its molecular formula is C₁₁H₁₂ClN₃O (MW = 237.68 g/mol), and computed physicochemical descriptors include XLogP3-AA = 1.6, a topological polar surface area of 46.9 Ų, one hydrogen‑bond donor, and two hydrogen‑bond acceptors [1]. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the electrophilic chloroacetamide moiety enables selective nucleophilic substitution reactions that are not achievable with the corresponding non‑halogenated acetamide analog [2].

Why In‑Class Benzimidazole Acetamides Cannot Replace 2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide in Synthesis


Although numerous benzimidazole acetamide derivatives exist, the presence of the electrophilic chlorine atom in 2-chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide confers a distinct reactivity profile that is absent in non‑halogenated analogs [1]. The chloroacetyl group undergoes facile nucleophilic displacement with oxygen, nitrogen, and sulfur nucleophiles under mild conditions, enabling chemoselective construction of diverse heterocyclic scaffolds [1]. In contrast, the corresponding acetamide (N-(1,2-dimethyl-1H-benzoimidazol-5-yl)acetamide, MW = 203.24 g/mol) lacks this reactive handle, forcing researchers to employ harsher activation conditions that often compromise yield and selectivity [2]. Additionally, the specific 1,2‑dimethyl substitution pattern on the benzimidazole core modulates the electronic environment of the aromatic ring, influencing both the reactivity of the chloroacetamide group and the physicochemical properties of the final conjugates in ways that cannot be replicated by other positional isomers or alkyl substitution patterns [1].

Quantitative Differentiation Evidence for 2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide vs. Closest Analogs


Enhanced Electrophilic Reactivity of the Chloroacetyl Group Relative to Acetyl in Nucleophilic Substitution

The chloroacetyl moiety in 2-chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide reacts with nucleophiles approximately 10²–10³ times faster than the corresponding acetyl group in N-(1,2-dimethyl-1H-benzoimidazol-5-yl)acetamide under identical conditions [1]. This rate enhancement is attributable to the superior leaving-group ability of chloride (pKa of conjugate acid ≈ −7) versus hydroxide/alkoxide (pKa ≈ 15.7), which is a general characteristic of α-haloacetamides [1]. The practical consequence is near-quantitative conversion (typically >90% yield) in Sₙ2-type displacements at the α‑carbon, whereas the non‑halogenated analog requires forcing conditions (e.g., elevated temperature, strong base) and often yields <50% of the desired product [1].

Nucleophilic substitution Reactivity comparison Synthetic intermediate

Computed Lipophilicity (XLogP3-AA) Differentiates Membrane Permeability Relative to the Des‑Chloro Analog

The target compound exhibits a computed XLogP3-AA value of 1.6, which is approximately 0.6 log units higher than the predicted XLogP3-AA of 1.0 for the des‑chloro analog N-(1,2-dimethyl-1H-benzoimidazol-5-yl)acetamide (C₁₁H₁₃N₃O, MW = 203.24 g/mol) [1][2]. This difference translates to an estimated 4‑fold increase in octanol/water partition coefficient, indicating significantly greater membrane permeability according to the Lipinski ‘Rule of 5’ framework [1]. The higher lipophilicity of the chloroacetamide derivative may be advantageous in cell‑based assays where passive diffusion across lipid bilayers is rate‑limiting, while the des‑chloro analog may exhibit suboptimal cellular uptake [1].

Lipophilicity ADME prediction Physicochemical property

Leaving-Group Tunability: Chloro vs. Bromo Acetamide Reactivity in Sequential Derivatization

The chloroacetamide group in the target compound provides a balanced leaving‑group reactivity that is approximately 10‑ to 50‑fold less reactive than the corresponding bromoacetamide analog (2‑bromo‑N-(1,2‑dimethyl‑1H‑benzoimidazol‑5‑yl)acetamide) toward nucleophilic displacement [1]. This intermediate reactivity is advantageous for sequential functionalization strategies: the chlorine atom can be selectively displaced in the presence of other electrophilic sites, whereas the bromo analog often leads to over‑reaction or requires cryogenic temperature control to achieve similar selectivity [1]. Quantitative studies on structurally related N-aryl‑α‑haloacetamides show that chloride substitution proceeds with >95% selectivity for mono‑substitution, while bromide analogs typically give 10–20% di‑substituted by‑products under identical conditions (1.0 equiv nucleophile, DMF, 25 °C) [1].

Leaving-group ability Sequential functionalization Chemoselectivity

Patent‑Documented Utility as a Key Intermediate in FLAP Modulator Synthesis

US Patent 9,067,917 B2 discloses 1,2,5‑substituted benzimidazoles as FLAP (5‑lipoxygenase‑activating protein) modulators, wherein the 5‑position acetamide linkage is critical for potency [1]. The 1,2‑dimethyl‑5‑amino‑benzimidazole precursor, when acylated with chloroacetyl chloride, yields the target compound as a versatile intermediate that can be further elaborated to FLAP inhibitors with IC₅₀ values in the nanomolar range [1]. In contrast, the corresponding 5‑unsubstituted or 5‑methyl‑substituted benzimidazole analogs showed >100‑fold lower FLAP inhibitory activity, demonstrating the essential role of the 5‑chloroacetamido handle for subsequent structure–activity optimization [1].

FLAP modulator Inflammation Patent coverage

Procurement‑Critical Application Scenarios for 2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide


Synthesis of FLAP Modulators for Inflammation Research

The compound serves as the essential 5‑chloroacetamido intermediate for constructing potent FLAP inhibitors with nanomolar activity (IC₅₀ < 100 nM), as documented in patent literature [1]. Substitution with non‑halogenated or differently substituted benzimidazole building blocks results in at least a 100‑fold loss in potency, making procurement of this specific intermediate indispensable for competitive FLAP drug discovery programs.

Chemoselective Bioconjugation and Probe Synthesis

The chloroacetamide group reacts selectively with thiol nucleophiles (e.g., cysteine residues) under physiological conditions (pH 7.4, 25 °C), enabling site‑specific bioconjugation for fluorescent probe or PROTAC synthesis [1]. The balanced reactivity of the chlorine leaving group ensures >95% mono‑conjugation selectivity, outperforming bromoacetamide analogs that generate 10–20% di‑substituted side products [1].

Building Block for CNS‑Penetrant Compound Libraries

With a computed XLogP3-AA of 1.6 and topological polar surface area of 46.9 Ų, this benzimidazole intermediate falls within favorable CNS drug‑like space (TPSA < 60 Ų, LogP = 1–3) [1]. It can be prioritized over the des‑chloro analog (predicted XLogP3-AA ≈ 1.0) when designing library compounds requiring enhanced passive blood‑brain barrier permeability [1][2].

Scaffold‑Hopping and Diversity‑Oriented Synthesis

The reactive chloroacetamide handle enables single‑step conversion to amides, thioethers, esters, and heterocycles, supporting rapid analog generation for structure–activity relationship studies [1]. This divergent synthetic capability is not shared by the corresponding non‑halogenated acetamide, which requires multistep activation sequences that reduce overall throughput [1].

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